Technical Guide: Chemical Profile & Utility of 3-Fluoro-4-(pyridin-4-yl)benzoic acid
Technical Guide: Chemical Profile & Utility of 3-Fluoro-4-(pyridin-4-yl)benzoic acid
The following technical guide provides an in-depth analysis of 3-Fluoro-4-(pyridin-4-yl)benzoic acid , a specialized biaryl building block used in medicinal chemistry and materials science.
Executive Summary
Compound Name: 3-Fluoro-4-(pyridin-4-yl)benzoic acid CAS Number: 1214359-83-7 Molecular Formula: C₁₂H₈FNO₂ Molecular Weight: 217.20 g/mol
3-Fluoro-4-(pyridin-4-yl)benzoic acid is a bifunctional biaryl scaffold characterized by a carboxylic acid "head," a pyridine "tail," and a critical fluorine substituent at the ortho position of the inter-ring bond. It serves as a high-value intermediate in the synthesis of kinase inhibitors, FASN inhibitors, and metal-organic frameworks (MOFs). Its utility stems from the fluorine atom's ability to modulate the biaryl dihedral angle (conformation) and block metabolic oxidation, while the pyridine nitrogen provides a specific hydrogen-bond acceptor site.
Structural & Electronic Architecture
The Biaryl Twist & Fluorine Effect
Unlike its non-fluorinated analog [4-(pyridin-4-yl)benzoic acid], this molecule possesses a restricted conformation. The fluorine atom at the 3-position introduces steric repulsion against the protons of the pyridine ring (specifically the C3'/C5' protons).
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Consequence: This forces the phenyl and pyridine rings to twist out of coplanarity. While the non-fluorinated analog has a dihedral angle of ~32°, the 3-fluoro derivative typically adopts a steeper angle (~45–55°).
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Medicinal Value: This "pre-organized" twisted conformation can improve binding affinity by reducing the entropic penalty when the molecule binds to a protein pocket that requires a non-planar ligand.
Electronic Push-Pull System
The molecule features competing electronic effects that define its reactivity:
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Pyridine Ring (Electron Deficient): Acts as an electron-withdrawing group (EWG), deactivating the phenyl ring.
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Fluorine (Inductive EWG): Further pulls electron density from the phenyl core, increasing the acidity of the carboxylic acid compared to unsubstituted benzoic acid.
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Carboxylic Acid: Typical weak acid behavior, but enhanced by the cumulative EWG effects of the pyridine and fluorine.
Figure 1.1: Electronic and steric influence map of the 3-fluoro-4-pyridyl system.
Physicochemical Properties[1][2][3][4][5][6]
The following data aggregates predicted and experimental trends for this scaffold.
| Property | Value / Range | Technical Insight |
| Appearance | Off-white to pale yellow solid | Typical of hetero-biaryl acids. |
| Melting Point | >280 °C (Decomp.) | High lattice energy due to intermolecular H-bonding (COOH···N). |
| Solubility | DMSO, DMF, MeOH (Hot) | Poor water solubility at neutral pH; soluble in dilute alkali (pH > 8) or strong acid (pH < 2). |
| pKa (Acid) | ~3.6 – 3.8 (Est.) | More acidic than benzoic acid (4.20) due to ortho-F and para-pyridine. |
| pKa (Pyridine) | ~4.5 – 4.8 (Est.) | Less basic than pyridine (5.25) due to the electron-withdrawing phenyl ring. |
| LogP | 2.1 ± 0.3 | Moderate lipophilicity; suitable for oral drug delivery. |
| H-Bond Donors | 1 (COOH) | |
| H-Bond Acceptors | 3 (C=O, OH, Py-N) | The pyridine nitrogen is a key acceptor for crystal engineering. |
Zwitterionic Potential
In the solid state, this molecule often exists as a hydrogen-bonded network rather than a discrete zwitterion. However, in solution at pH ~4, a significant population may exist where the pyridine is protonated (NH⁺) and the acid deprotonated (COO⁻), depending on the exact solvent dielectric constant.
Synthetic Methodology
The most robust route to 3-Fluoro-4-(pyridin-4-yl)benzoic acid is a Suzuki-Miyaura Cross-Coupling . This method is preferred over Grignard or lithiation routes due to the functional group tolerance of the carboxylic acid and pyridine.
Retrosynthetic Strategy
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Bond Formed: Aryl-Aryl (C4 Phenyl - C4 Pyridine).
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Preferred Partners:
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Partner A (Electrophile): 4-Bromo-3-fluorobenzoic acid (commercially available, stable).
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Partner B (Nucleophile): 4-Pyridinylboronic acid pinacol ester (more stable than the free boronic acid).
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Detailed Protocol (Self-Validating System)
Scale: 10 mmol basis.
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Preparation:
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Charge a reaction flask with 4-Bromo-3-fluorobenzoic acid (2.19 g, 10 mmol) and 4-Pyridinylboronic acid pinacol ester (2.25 g, 11 mmol).
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Add catalyst: Pd(dppf)Cl₂·DCM (408 mg, 0.5 mmol, 5 mol%). Note: Pd(PPh₃)₄ is also effective but more oxygen-sensitive.
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Add solvent: 1,4-Dioxane (40 mL) and 2M Na₂CO₃ (aq) (15 mL).
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Degassing (Critical Step):
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Sparge the mixture with Nitrogen or Argon for 10 minutes. Failure to degas leads to homocoupling and catalyst deactivation.
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Reaction:
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Heat to 90–100 °C under inert atmosphere for 12–16 hours.
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Validation: Monitor by LC-MS. Look for Product Mass [M+H]⁺ = 218.[1]2. Disappearance of Bromide (SM) indicates completion.
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Workup & Purification:
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Cool to room temperature.[2] Filter through Celite to remove Pd black.
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Concentrate the filtrate to remove Dioxane.
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Dilute the aqueous residue with water (20 mL).
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pH Adjustment: Slowly add 1M HCl until pH reaches ~3–4. The product will precipitate as a solid.[3]
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Filter the solid, wash with water (to remove inorganic salts) and cold diethyl ether (to remove boronic ester byproducts).
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Dry under vacuum at 50 °C.
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Figure 3.1: Step-by-step synthetic workflow for the Suzuki coupling route.
Reactivity & Functionalization
Researchers utilizing this compound generally target one of two reactive centers:
Carboxylic Acid Activation (Amide Coupling)
The presence of the electron-withdrawing fluorine and pyridine rings makes the carboxylic acid carbonyl slightly less electron-rich, but highly reactive toward nucleophiles once activated.
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Recommended Reagents: HATU or T3P (Propylphosphonic anhydride).
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Caution: Avoid using acid chlorides (SOCl₂) if possible, as the pyridine nitrogen can form N-acylpyridinium salts, leading to side reactions. If acid chloride formation is necessary, use oxalyl chloride with catalytic DMF in DCM at 0 °C.
Pyridine Nitrogen Coordination
The pyridine nitrogen is a competent ligand for metals (in MOFs) or a site for salt formation.
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Salt Formation: Reacting with HCl gas in dioxane yields the hydrochloride salt (C₁₂H₉FNO₂·HCl), which significantly improves water solubility for biological assays.
Medicinal Chemistry Applications
Metabolic Blocking
In drug design, the 3-fluoro substituent serves a dual purpose:
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Metabolic Stability: It blocks the P450-mediated oxidation of the phenyl ring at the position ortho to the biaryl bond, a common metabolic soft spot.
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Bioisostere: It mimics the size of a hydrogen atom (Van der Waals radius: H=1.20Å, F=1.47Å) but drastically alters the electronics.
Kinase & Enzyme Inhibition
This scaffold is frequently observed in inhibitors of:
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FASN (Fatty Acid Synthase): The biaryl acid moiety mimics the substrate or stabilizes the inhibitor in the binding pocket via H-bonds (COOH) and pi-stacking (Pyridine).
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PIM Kinases: The pyridine nitrogen often acts as the "hinge binder," forming a critical hydrogen bond with the kinase backbone.
References
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PubChem. Compound Summary for CID 46315553: 3-fluoro-4-pyridin-4-ylbenzoic acid. National Library of Medicine. Available at: [Link]
- Hajduk, P. J., et al. "Privileged molecules for protein binding identified from NMR-based screening." Journal of Medicinal Chemistry 43.16 (2000): 3443-3447.
- Meanwell, N. A. "Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design." Journal of Medicinal Chemistry 61.14 (2018): 5822-5880.
